3-(4-Chlorophenoxy)-2-hydroxypropyl 2-phenoxypropanoate
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Overview
Description
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-phenoxypropanoate is a compound that belongs to the class of phenoxy herbicides. These herbicides are widely used in agriculture to control broadleaf weeds. The compound is characterized by its phenoxyacetic acid structure, which is common among many herbicides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-2-hydroxypropyl 2-phenoxypropanoate typically involves the selective chlorination of a phenoxycarboxylate. This process is catalyzed by a Lewis acid and another catalyst with the structure R1′—S—R2′. The chlorination agent is applied at specific positions to achieve high selectivity and yield .
Industrial Production Methods
In industrial settings, the production of chlorophenoxycarboxylates involves a finely tuned process to ensure high purity and yield. The process redesigns the route and screens the catalysts and chlorinating agents to improve selectivity and avoid the loss of active ingredients. The content of the obtained chlorophenoxycarboxylate can reach more than 98.5%, with yields exceeding 99% .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-phenoxypropanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various halogenated derivatives .
Scientific Research Applications
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-phenoxypropanoate has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of phenoxy herbicides.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the development of new herbicides and agrochemicals.
Mechanism of Action
The compound exerts its effects by mimicking the auxin growth hormone indoleacetic acid (IAA). When applied to broadleaf plants, it induces rapid, uncontrolled growth, leading to the plant’s death. This selective action allows it to target weeds without harming monocotyledonous crops like wheat and maize .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2-methyl-4-chlorophenoxyacetic acid (MCPA)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
Uniqueness
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-phenoxypropanoate is unique due to its specific chlorination pattern and the presence of both phenoxy and hydroxypropyl groups. This structure provides distinct chemical properties and biological activities compared to other phenoxy herbicides .
Properties
CAS No. |
39719-60-3 |
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Molecular Formula |
C18H19ClO5 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
[3-(4-chlorophenoxy)-2-hydroxypropyl] 2-phenoxypropanoate |
InChI |
InChI=1S/C18H19ClO5/c1-13(24-17-5-3-2-4-6-17)18(21)23-12-15(20)11-22-16-9-7-14(19)8-10-16/h2-10,13,15,20H,11-12H2,1H3 |
InChI Key |
ULHXFYICWHXHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC(COC1=CC=C(C=C1)Cl)O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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